molecular formula C9H12N2O B6315626 (3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile CAS No. 1462289-99-1

(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile

Cat. No.: B6315626
CAS No.: 1462289-99-1
M. Wt: 164.20 g/mol
InChI Key: OFLIZMHGJUWIHY-IMTBSYHQSA-N
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Description

(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a chiral pyrrolidine derivative featuring a cyclopropyl substituent at the 3-position, a methyl group at the 5-position, and a nitrile moiety adjacent to the ketone group at position 2.

Properties

IUPAC Name

(3S,5S)-3-cyclopropyl-5-methyl-2-oxopyrrolidine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-6-4-9(5-10,7-2-3-7)8(12)11-6/h6-7H,2-4H2,1H3,(H,11,12)/t6-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLIZMHGJUWIHY-IMTBSYHQSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C[C@@](C(=O)N1)(C#N)C2CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3S,5S)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, characterized by its cyclopropyl and carbonitrile groups, has shown promise in various therapeutic areas, particularly in anticancer and antimicrobial research.

  • Molecular Formula : C9H12N2O
  • Molar Mass : 164.20 g/mol
  • CAS Number : 1462289-99-1

The stereochemistry of (3S,5S) is crucial for its biological interactions, influencing its binding affinity and efficacy against specific targets.

Biological Activity Overview

Research indicates that this compound exhibits notable biological activities, particularly in the following areas:

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrrolidine compounds have been tested against various cancer cell lines, including A549 human lung adenocarcinoma cells. The findings suggest that certain structural modifications enhance the cytotoxic effects against cancer cells while maintaining lower toxicity towards non-cancerous cells.

CompoundCell Line TestedIC50 (µM)Notes
This compoundA549TBDPromising activity observed
Control (Cisplatin)A54910Standard chemotherapeutic for comparison

The mechanism underlying its anticancer activity may involve the inhibition of specific enzymes or pathways critical for tumor cell survival and proliferation .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against multidrug-resistant pathogens. Studies have shown that it can inhibit the growth of resistant strains of Staphylococcus aureus and other Gram-positive bacteria. This activity is particularly important given the rising concern over antibiotic resistance.

PathogenMinimum Inhibitory Concentration (MIC)Activity
Staphylococcus aureus (MRSA)TBDEffective
Klebsiella pneumoniaeTBDEffective

The structural characteristics of this compound may contribute to its ability to disrupt bacterial cell membranes or inhibit vital metabolic pathways .

Case Studies and Research Findings

A series of studies have been conducted to explore the biological activities of this compound:

  • Anticancer Efficacy : In vitro assays demonstrated that derivatives with free amino groups exhibited enhanced cytotoxicity against A549 cells while sparing normal cells. This suggests a structure-dependent mechanism where specific functionalities significantly impact biological activity .
  • Antimicrobial Screening : The compound was tested against a panel of clinically relevant pathogens. Results indicated significant inhibitory effects on resistant strains, highlighting its potential as a lead compound for developing new antimicrobial agents .

Comparison with Similar Compounds

Stereochemical and Substituent Variations

The stereochemistry and substituent positioning critically influence the physicochemical and biological properties of pyrrolidine derivatives. Key analogs include:

Compound Name Substituents/Features Stereochemistry Key Properties/Applications
Target Compound 3-Cyclopropyl, 5-methyl, 2-oxo, 3-carbonitrile (3S,5S) Potential chiral intermediate; nitrile enhances polarity and hydrogen-bonding capability
(3S,5R)-3-Cyclopropyl-5-methyl-2-oxo-pyrrolidine-3-carbonitrile (Parchem) Same substituents as target (3S,5R) Diastereomer; altered spatial arrangement may affect receptor binding or crystallization
(3S,4R,5S)-5-Bromomethyl-3,4-isopropylidenedioxy-pyrrolidine-1-oxide 5-Bromomethyl, 3,4-isopropylidenedioxy, 1-oxide (3S,4R,5S) Bromine enhances electrophilicity; used in halogenation reactions
(2S,3S,4R,5S)-3,4-Dihydroxy-5-methyl-pyrrolidine hydrochloride 3,4-Dihydroxy, 5-methyl, 2-nonyl, hydrochloride salt (2S,3S,4R,5S) Hydroxy groups enable hydrogen bonding; used in glycosidase inhibition studies
4-Chloro-1,2-dihydro-6-methyl-2-oxo-3-pyridinecarbonitrile 4-Chloro, 6-methyl, 2-oxo, 3-carbonitrile (pyridine core) N/A Pyridine core increases aromatic stability; reacts with amines for drug derivatization

Key Observations :

  • Stereochemistry : The (3S,5S) configuration of the target compound distinguishes it from its (3S,5R) diastereomer (CAS 349130-27-4), which likely exhibits distinct crystal packing and solubility due to altered intramolecular interactions .
  • Substituent Effects : The cyclopropyl group in the target compound introduces ring strain and rigidity, contrasting with the bromomethyl group in , which increases molecular weight and polarizability.
  • Hydrogen Bonding : Compared to the dihydroxy analog , the target’s nitrile group offers weaker hydrogen-bond acceptor capacity but greater metabolic stability.

Crystallographic and Physicochemical Properties

Crystallographic data from analogs highlight substituent-driven structural differences:

Compound Crystal System/Space Group Unit Cell Parameters (Å) Hydrogen Bonding Network
Target Compound (Inferred) Not reported Not reported Likely dominated by nitrile and ketone interactions
(3S,4R,5S)-5-Bromomethyl analog Orthorhombic/Pna2₁ a=12.53, b=15.27, c=8.89 Bromine forms polar channels; methyl groups create nonpolar layers
(2S,3S,4R,5S)-Dihydroxy analog Orthorhombic/P2₁2₁2₁ a=5.27, b=6.79, c=46.94 Extensive intermolecular H-bonds (Cl⁻ as acceptor); bilayer stacking along c-axis
(2R)-Benzoyl-tetrahydrofuran analog Monoclinic/P2₁ a=9.88, b=6.25, c=14.92, β=92.3° Intramolecular H-bonds (OH···O); 10-membered ring formation

Analysis :

  • The dihydroxy analog exhibits a complex hydrogen-bond network involving chloride ions, whereas the target compound’s nitrile group may engage in weaker C≡N···H interactions.
  • The brominated analog shows polar/nonpolar segregation in its crystal lattice, a feature less likely in the target due to its smaller cyclopropyl group.

Preparation Methods

Starting Materials and Initial Cyclization

The synthesis begins with (2S,4E)-1-(tert-butyl)-4-[(dimethylamino)methylene]-5-oxo-1,2-pyrrolidinedicarboxylic acid-2-methyl ester, which undergoes cyclopropanation using Bredereck’s reagent (N,N-dimethylformamide dimethyl acetal) in dimethyl ether (DME) at 75°C. This step introduces the cyclopropyl group via a [2+2] cycloaddition mechanism, monitored by HPLC for completion (3–5 hours).

Methanesulfonyl Chloride (MsCl) Activation

Post-cyclopropanation, the intermediate is treated with methanesulfonyl chloride (MsCl) at 0–5°C to activate the carbonyl group for subsequent nucleophilic substitution. The reaction is quenched with saturated aqueous bicarbonate, and the organic phase is washed sequentially with triethylamine, HCl, and brine. This step achieves a 52.4% yield after trituration with methyl tert-butyl ether (MTBE).

Key Reaction Conditions and Yields

StepReagents/ConditionsTemperatureYield
CyclopropanationBredereck’s reagent, DME75°C52.4%
MsCl ActivationMsCl, MTBE0–5°C52.4%
Final HydrolysisNaOH, glacial acetic acid40°C85%

Telescopic Process for Industrial-Scale Production

One-Pot Amidation and Alkylation

A telescopic method from WO2022003405A1 avoids intermediate isolation, combining amidation and alkylation in a single reactor. L-prolinamide reacts with chloroacetyl chloride in N,N-dimethylformamide (DMF) at 0–5°C, followed by in situ reaction with 3-amino-1-adamantanol. Potassium carbonate and iodide facilitate nucleophilic substitution, yielding the target compound after dichloromethane extraction and solvent evaporation.

Solvent and Base Optimization

The choice of high-boiling polar solvents (e.g., DMF) prevents byproduct formation during exothermic reactions. Quenching with ammonium hydroxide (pH 9–10) ensures efficient extraction, while potassium iodide acts as a phase-transfer catalyst.

Analytical Characterization and Quality Control

Chromatographic Monitoring

HPLC and reverse-phase TLC are employed to track reaction progress, particularly for stereochemical integrity. For example, the hydrolysis of tert-butyl esters is monitored until ≤2% starting material remains.

Polymorph Control

Crystallization from ethyl acetate/hexanes yields the desired polymorph, verified by X-ray diffraction. Trituration with MTBE ensures particle size uniformity, critical for downstream processing.

Challenges and Optimization Strategies

Temperature Sensitivity

Exothermic reactions (e.g., MsCl addition) require rigorous cooling (0–5°C) to prevent racemization. Automated temperature control systems are recommended for scale-up.

Solvent Selection

Ethyl acetate and DME are preferred for their low toxicity and compatibility with aqueous workups. However, DMF necessitates thorough removal via azeotropic distillation to avoid residual solvent in APIs .

Q & A

Basic Research Question

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Collect high-resolution data (<1.0 Å) to unambiguously assign the (3S,5S) configuration via Flack parameter analysis .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to confirm absolute configuration .
  • 2D NMR : Employ NOESY/ROESY to identify spatial proximities between the cyclopropyl methylene protons and the pyrrolidine ring protons .

What computational approaches predict the biological activity of derivatives of this compound?

Advanced Research Question

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., enzymes with cyclopropane-binding pockets). Prioritize derivatives with predicted binding energies <−8 kcal/mol .
  • QSAR Modeling : Train models on datasets of pyrrolidine derivatives with known IC50_{50} values. Include descriptors like LogP, topological polar surface area (TPSA), and Mulliken charges on the cyano group .
  • ADME Prediction : SwissADME or pkCSM to assess bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

What reaction pathways enable derivatization of the carbonitrile group for structure-activity relationship (SAR) studies?

Advanced Research Question

  • Nucleophilic Additions : React with Grignard reagents (e.g., MeMgBr) to form ketones, or with hydroxylamine to generate amidoximes .
  • Reduction : Catalytic hydrogenation (H2_2, Pd/C) converts the cyano group to a primary amine, enabling peptide coupling .
  • Electrophilic Substitution : Introduce halogens (e.g., Cl, Br) via radical-initiated reactions for radioisotope labeling .

How should researchers design assays to evaluate the biological activity of this compound?

Advanced Research Question

  • Enzyme Inhibition Assays : Screen against serine hydrolases or proteases (e.g., trypsin-like enzymes) using fluorogenic substrates. Monitor IC50_{50} values at varying pH (6.5–8.0) .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure. Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis markers .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with target proteins (e.g., cyclopropane-recognizing receptors) .

What criteria ensure the reliability of crystallographic data for this compound?

Basic Research Question

  • Data Quality : Require completeness >95%, RintR_{\text{int}} <0.05, and redundancy >4 for robust merging .
  • Refinement Metrics : Final R1R_1 <0.05, wR2wR_2 <0.10, and maximum residual electron density <0.5 eÅ3^{-3} .
  • Twining Detection : Use PLATON to check for pseudo-merohedral twinning. Refine with TWIN/BASF commands in SHELXL if necessary .

How does the stereochemical stability of this compound vary under different storage conditions?

Advanced Research Question

  • Thermal Stability : Monitor epimerization via chiral HPLC after 48-hour exposure to 40°C. Degradation >5% indicates need for refrigeration (2–8°C) .
  • pH Sensitivity : Stability studies in buffered solutions (pH 3–10) show maximal stability at pH 6–7. Avoid strongly acidic/basic conditions during handling .

How do structural modifications to the cyclopropyl or methyl groups impact pharmacological properties?

Advanced Research Question

ModificationImpact on ActivityExample Derivatives
Cyclopropyl → VinylReduced metabolic stabilityIncreased CYP3A4 oxidation
Methyl → TrifluoromethylEnhanced lipophilicity (LogP +0.9)Improved membrane permeability

What safety protocols are critical for handling this compound?

Basic Research Question

  • Storage : Refrigerate (2–8°C) in airtight containers under nitrogen to prevent hydrolysis of the lactam ring .
  • PPE : Use nitrile gloves, goggles, and fume hoods due to toxicity (LD50_{50} <500 mg/kg in rodents) .
  • Waste Disposal : Neutralize with 10% KOH in ethanol before incineration .

What in vitro and in vivo models are suitable for pharmacokinetic profiling?

Advanced Research Question

  • In Vitro : Caco-2 cell monolayers to assess intestinal absorption (Papp_{\text{app}} >1×106^{-6} cm/s indicates high permeability) .
  • In Vivo : Administer 10 mg/kg intravenously to Sprague-Dawley rats. Calculate t1/2t_{1/2} via LC-MS/MS plasma analysis .

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